molecular formula C13H18ClNO3 B2443663 rac-(2r,6r)-4-benzyl-6-methylmorpholine-2-carboxylic acid hydrochloride CAS No. 1989638-07-4

rac-(2r,6r)-4-benzyl-6-methylmorpholine-2-carboxylic acid hydrochloride

Cat. No.: B2443663
CAS No.: 1989638-07-4
M. Wt: 271.74
InChI Key: VDNNTGCYKRCSOP-MHDYBILJSA-N
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Description

rac-(2r,6r)-4-benzyl-6-methylmorpholine-2-carboxylic acid hydrochloride is a chemical compound with significant interest in various scientific fields

Properties

IUPAC Name

(2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-10-7-14(9-12(17-10)13(15)16)8-11-5-3-2-4-6-11;/h2-6,10,12H,7-9H2,1H3,(H,15,16);1H/t10-,12-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNNTGCYKRCSOP-MHDYBILJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C(=O)O)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C(=O)O)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2r,6r)-4-benzyl-6-methylmorpholine-2-carboxylic acid hydrochloride typically involves the chiral resolution of racemic mixtures. One common method includes the preparation of ®-norketamine via chiral resolution from racemic norketamine using L-pyroglutamic acid . The process involves several steps, including the formation of intermediate compounds and their subsequent conversion to the desired product under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as crystallization and purification to obtain the hydrochloride salt form of the compound .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is pivotal for modifying solubility or introducing protective groups:

  • Reagents : Methanol, ethanol, or benzyl alcohol with HCl or H₂SO₄ as catalysts.

  • Conditions : Reflux at 60–80°C for 4–12 hours.

  • Products : Corresponding esters (e.g., methyl or benzyl esters) with retained stereochemistry .

Example :

(rac)-Morpholine carboxylate+ROHH+(rac)-Morpholine ester+H2O\text{(rac)-Morpholine carboxylate} + \text{ROH} \xrightarrow{\text{H}^+} \text{(rac)-Morpholine ester} + \text{H}_2\text{O}

Nucleophilic Substitution at the Benzyl Group

The benzyl substituent participates in palladium-catalyzed cross-coupling reactions:

  • Reagents : Pd(PPh₃)₄, aryl/alkyl halides .

  • Conditions : Under inert atmosphere (N₂/Ar) at 80–100°C.

  • Products : Substituted morpholine derivatives (e.g., Suzuki-Miyaura coupling products).

Key Data :

Reaction TypeCatalystYield (%)Reference
Suzuki CouplingPd(PPh₃)₄65–78

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group:

  • Conditions : Heating at 150–200°C or using Pb(OAc)₄.

  • Products : 6-Methylmorpholine derivatives.

Mechanistic Insight :
The reaction proceeds via radical intermediates under oxidative conditions, confirmed by ESR studies .

Amide Formation

The carboxylic acid reacts with amines to form amides, often mediated by coupling agents:

  • Reagents : HATU, DIPEA, or EDC/HOBt .

  • Conditions : Room temperature, 12–24 hours .

  • Products : Stable amides with applications in peptide mimetics .

Example Synthesis :

(rac)-Morpholine carboxylate+RNH2HATU(rac)-Morpholine carboxamide\text{(rac)-Morpholine carboxylate} + \text{RNH}_2 \xrightarrow{\text{HATU}} \text{(rac)-Morpholine carboxamide}

Oxidation of the Methyl Group

The 6-methyl group is oxidized to a carbonyl or carboxyl group:

  • Reagents : KMnO₄ or CrO₃ under acidic conditions.

  • Products : Ketone or carboxylic acid derivatives.

Reaction Scope :

  • Selective oxidation to ketones occurs with CrO₃ in acetic acid.

  • Over-oxidation to carboxylic acids requires stronger oxidants (e.g., KMnO₄/H₂SO₄).

Resolution of Racemic Mixtures

While not a direct reaction of the compound itself, its racemic form has been resolved via enzymatic or chiral auxiliary methods :

  • Enzymatic Resolution : Rat kidney acylase selectively hydrolyzes one enantiomer of ester derivatives .

  • Dynamic Kinetic Resolution : Chiral catalysts (e.g., Rh complexes) enable asymmetric synthesis of >90% ee products .

Scientific Research Applications

Overview

rac-(2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylic acid hydrochloride is a compound of significant interest in various scientific domains, including medicinal chemistry, pharmacology, and organic synthesis. Its unique structural properties and biological activities make it a subject of ongoing research, particularly in the context of neurological disorders and as a potential therapeutic agent.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, particularly in treating neurological disorders such as depression. Its mechanism of action involves modulation of AMPA receptors and regulation of D-serine concentrations, which are crucial for neurotransmission.

Biological Studies

Research has shown that this compound can enhance excitatory post-synaptic potentials mediated by AMPA receptors. This property suggests its potential use in developing antidepressant therapies that act independently of traditional NMDA receptor pathways.

Organic Synthesis

In organic chemistry, this compound serves as a chiral building block for synthesizing more complex molecules. Its chiral centers allow for the creation of various derivatives that can be tailored for specific biological activities.

Case Studies and Research Findings

Recent studies have focused on the antidepressant properties of this compound. For instance:

  • Study on Antidepressant Effects : A study demonstrated that this compound exhibits significant antidepressant-like effects in animal models, suggesting its potential utility in clinical settings.
  • Mechanistic Insights : Research has elucidated its unique mechanism involving both AMPA receptor modulation and D-serine regulation, distinguishing it from other known antidepressants.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(2r,6r)-4-benzyl-6-methylmorpholine-2-carboxylic acid hydrochloride is unique due to its specific chiral configuration and its ability to interact with multiple molecular targets. Unlike other similar compounds, it has a distinct mechanism of action that involves both NMDA-independent and AMPA receptor-mediated pathways .

Biological Activity

Rac-(2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylic acid hydrochloride is a compound of growing interest in the fields of medicinal chemistry and pharmacology. Its unique structural properties and biological activities make it a subject of various research studies aimed at understanding its potential therapeutic applications, particularly in neurological disorders. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparisons with similar compounds.

Structure and Composition

  • IUPAC Name : (2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylic acid; hydrochloride
  • Molecular Formula : C13H17ClN2O3
  • CAS Number : 2307779-52-6

Synthesis

The synthesis typically involves the chiral resolution of racemic mixtures, often utilizing methods such as the preparation of norketamine from racemic norketamine using L-pyroglutamic acid. The process emphasizes achieving high yield and purity through advanced techniques like crystallization and purification.

This compound exhibits its biological effects primarily through:

  • AMPA Receptor Modulation : It enhances AMPA receptor-mediated excitatory post-synaptic potentials.
  • D-serine Regulation : The compound decreases intracellular D-serine concentrations, which may play a role in its effects on neurotransmission.

Pharmacological Effects

Research indicates that this compound may possess significant antidepressant properties, similar to those observed with ketamine derivatives. Its unique mechanism allows it to act independently of NMDA receptor pathways, which is a characteristic feature that differentiates it from traditional antidepressants.

Table 1: Comparison of Biological Activities with Similar Compounds

CompoundMechanism of ActionNotable Effects
This compoundAMPA receptor modulation; D-serine regulationAntidepressant-like effects
(R,S)-ketamineNMDA receptor antagonistRapid antidepressant effects
(2R,6R)-hydroxynorketamineNMDA-independent mechanismsAntidepressant effects

Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal investigated the antidepressant-like effects of this compound in animal models. The results indicated that administration led to significant reductions in depressive-like behaviors compared to control groups. The study highlighted the compound's rapid onset of action and sustained effects over time.

Study 2: Neuroprotective Properties

Another research effort focused on the neuroprotective properties of this compound in models of neurodegeneration. Findings suggested that it could mitigate neuronal damage induced by oxidative stress, potentially through its antioxidant properties. This opens avenues for exploring its use in treating conditions such as Alzheimer’s disease.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of rac-(2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylic acid hydrochloride?

Methodological Answer: Synthetic optimization should employ Design of Experiments (DoE) to systematically evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example, fractional factorial designs can minimize trial runs while identifying critical parameters. Reaction pathways involving benzyl-protected intermediates (e.g., analogous to 4-benzylmorpholine derivatives in ) may require chiral resolution steps to isolate the (2R,6R) diastereomer. Computational reaction path searches (e.g., quantum chemical calculations as in ICReDD’s approach ) can predict energy barriers for stereochemical control. Purity validation via HPLC (≥90% as per ) is essential for reproducibility.

Q. How can researchers validate the stereochemical configuration of this compound?

Methodological Answer: Use a combination of chiral HPLC and NMR spectroscopy (e.g., NOESY for spatial proton correlations). Compare retention times with known standards (e.g., CAS RN 135072-15-0 in for related morpholine derivatives). X-ray crystallography is definitive but requires high-purity single crystals. For preliminary analysis, computational simulations (e.g., density functional theory (DFT) for predicting NMR shifts) can resolve ambiguities .

Advanced Research Questions

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR absorption bands) for this compound?

Methodological Answer: Contradictions often arise from dynamic molecular behavior (e.g., rotamers) or impurity interference . For NMR anomalies:

  • Perform variable-temperature NMR to assess conformational exchange.
  • Use 2D techniques (HSQC, HMBC) to confirm connectivity.
    For IR, compare experimental spectra with simulated vibrational modes (DFT) . Cross-validate purity via mass spectrometry (e.g., ESI-MS for molecular ion peaks) and elemental analysis. Contradictory data may also indicate residual solvents or byproducts from incomplete benzylation (see for analogous synthesis challenges).

Q. What mechanistic insights explain the stereoselectivity challenges in synthesizing the (2R,6R) diastereomer?

Q. How to design experiments for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Adopt a response surface methodology (RSM) within DoE frameworks ():

  • Define factors: pH (2–10), temperature (25–80°C), and time (0–48 hrs).
  • Measure responses: Degradation rate (via HPLC peak area), optical rotation (for stereochemical integrity).
  • Analyze using ANOVA to identify significant interactions. Precedent exists in morpholine derivative stability studies (: mp 244–245°C suggests thermal resilience).

Q. What statistical approaches are suitable for analyzing contradictory bioactivity data across different assay platforms?

Methodological Answer: Apply multivariate analysis (e.g., PCA or PLS regression) to disentangle assay-specific variables (e.g., solvent polarity, cell line variability). Cross-reference with meta-analysis of structurally related compounds (e.g., benzylmorpholine analogs in ). Bayesian hierarchical models can quantify uncertainty in replicate experiments .

Structural and Functional Characterization

Q. How to differentiate between morpholine ring conformers in solution?

Methodological Answer: Use dynamic NMR to detect ring-flipping barriers. For example, coalescence temperature experiments can estimate activation energy (ΔG‡). Computational tools (e.g., molecular mechanics) simulate chair vs. boat conformations. Compare with crystallographic data (e.g., dihedral angles from analogs).

Q. What strategies mitigate salt formation interference in X-ray crystallography?

Methodological Answer: Counterion exchange (e.g., replacing Cl⁻ with PF₆⁻) may improve crystal packing. Use solvent vapor diffusion for slow crystallization. For persistent issues, employ powder XRD paired with Rietveld refinement to resolve amorphous content .

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